REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.CN(C)C(=[O:16])C.Cl[C:19]1[N:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[CH3:26].[OH2:27]>>[CH3:26][C:20]1[C:19]([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)=[N:24][CH:23]=[C:22]([N+:25]([O-:16])=[O:27])[CH:21]=1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |